![molecular formula C15H16ClN5O2 B5879762 7-(2-chlorobenzyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B5879762.png)
7-(2-chlorobenzyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-chlorobenzyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H16ClN5O2 and its molecular weight is 333.77 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(2-chlorobenzyl)-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is 333.0992525 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
7-(2-chlorobenzyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules. Its unique structure, characterized by a chlorobenzyl group and a dimethylamino moiety, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H16ClN5O2
- Molecular Weight : 333.77 g/mol
- CAS Number : 332151-02-7
The biological activity of this compound primarily involves its interaction with various biological targets. It is believed to modulate the activity of specific enzymes and receptors within cellular signaling pathways. The presence of the chlorobenzyl group enhances its binding affinity to these targets, contributing to its overall biological effects.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, which are critical processes in cancer treatment.
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its ability to mitigate oxidative stress and inflammation in neuronal cells, which are pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Research Findings Summary
Case Studies
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Case Study on Anticancer Activity :
- A study conducted on MCF-7 breast cancer cells showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations.
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Case Study on Neuroprotection :
- In a model of neuroinflammation induced by lipopolysaccharides (LPS), administration of this compound significantly reduced pro-inflammatory cytokines and improved neuronal survival compared to controls. This suggests potential therapeutic applications in neurodegenerative conditions.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c1-19(2)14-17-12-11(13(22)18-15(23)20(12)3)21(14)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKWGVYFTZYHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.